Cas no 458-37-7 (Curcumin)

クルクミンは、ウコン(ターメリック)の主成分であるポリフェノール化合物で、化学式C21H20O6で表される黄色の結晶性物質です。抗酸化作用、抗炎症作用、および抗がん作用など、多様な生物活性が報告されており、医薬品やサプリメントの原料として注目されています。特に、NF-κBやCOX-2などの炎症関連経路を抑制する作用機序が研究されています。また、脂溶性が高いため、バイオアベイラビリティを向上させるための製剤技術(ナノ粒子化やリポソーム封入など)が開発されています。その安定性と低毒性から、機能性食品や化粧品成分としても応用可能です。

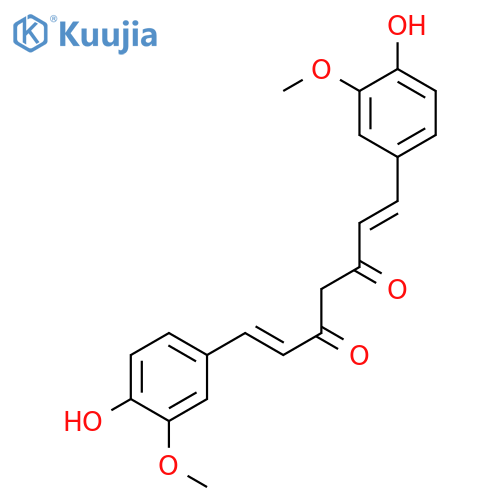

Curcumin structure

商品名:Curcumin

Curcumin 化学的及び物理的性質

名前と識別子

-

- Curcumin

- TURMERIC EXTRACT

- 1,6-Heptadiene-3,5-dione,1,7-bis(4-hydroxy-3-methoxyphenyl)-,(E,E)-

- 5-dione,1,7-bis(4-hydroxy-3-methoxyphenyl)-,(e,e)-6-heptadiene-3

- 5-dione,1,7-bis(4-hydroxy-3-methoxyphenyl)-6-heptadiene-3

- 6-Heptadiene-3,5-dione,1,7-bis(4-hydroxy-3-methoxyphenyl)-,(E,E)-1

- curcuma

- haidr

- Curcumin (Synthetic)

- Curcumin (Natural)

- Curcumin (E 100)

- Curcumin (technical grade)

- CURCUMIN(AS) PrintBack

- CURCUMIN(AS)(REQUEST QUOTE)

- CURCUMIN(P)(Compendial Traceable) PrintBack

- (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

- (E,E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione

- 1,7-DI(4-HYDROXY-3-METHOXYPHENYL)HEPTA-1,6-DIENE-3,5-DIONE

- C.I. 75300

- curouma

- diferuloylmethane

- Diferulylmethane

- gelbwurz

- halad

- Indian Saffron

- kurkumin

- Natural Yellow 3

- souchet

- Turmeric yellow

- (E,E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (Natural)

- Natural Yellow 3 (Natural)

- (E,E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (Synthetic)

- 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione

- C.I. Natural Yellow 3

- Curcumin,AR

- [ "" ]

- Turmeric

- Kacha haldi

- Curcumin I

- Halud

- Haldar

- Merita earth

- Yellow Ginger

- Terra Merita

- Yellow Root

- Safran d'Inde

- Yo-Kin

- Golden seal

- Curcuma oil

- Orange Root

- Oils, curcuma

- Curcumine

- Hydrastis

- Indian turmeric

- Yellow puccoon

- Diferaloylmethane

- Kurkumin [Czech]

- Tumeric yellow

- Tur

- TURMERIC OLEORESIN

- MLS000069631

- CURCUMIN with HPLC [458-37-7]

- Haidr Halud Halad Yo-Kin Haldar Souchet Curcuma CURCUMIN Gelbwurz Curcumin

- E 100

- [458-37-7]

- SMR000058237

- MLS001148449

- ConMedNP.453

- MLSMR

- Curcumin, Natural Yellow 3, Diferuloylmethane

-

- MDL: MFCD00008365

- インチ: 1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+

- InChIKey: VFLDPWHFBUODDF-FCXRPNKRSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(/C(/[H])=C(\[H])/C(C([H])([H])C(/C(/[H])=C(\[H])/C2C([H])=C([H])C(=C(C=2[H])OC([H])([H])[H])O[H])=O)=O)=C1[H])O[H]

- BRN: 2306965

計算された属性

- せいみつぶんしりょう: 368.125988g/mol

- ひょうめんでんか: 0

- XLogP3: 3.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 回転可能化学結合数: 8

- どういたいしつりょう: 368.125988g/mol

- 単一同位体質量: 368.125988g/mol

- 水素結合トポロジー分子極性表面積: 93.1Ų

- 重原子数: 27

- 複雑さ: 507

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 単一同位体質量: 368.125988

- 機能3 Dアクセプタ回数: 4

- XLogP3 AA: 3.2

- CID配座数: 82

- 互変異性体の数: 51

- どういたいげんしすう: 0

- 機能3 D寄付回数: 2

- 立体配座サンプリングRMSD: 1

- せいきじゅうでん: 0

- 機能3 Dマイナスイオン数: 1

- 有効な回転子数: 8

- ひょうめんでんか: 0

- ぶんしりょう: 368.4

- トポロジ極性表面積: 93.1

- 複雑さ: 507

- 機能3 Dループ回数: 2

じっけんとくせい

- Stability Shelf Life: Stable under recommended storage conditions.

- Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides

- 色と性状: オレンジイエロー結晶粉末

- 密度みつど: 0.794 g/mL at 20 °C

- ゆうかいてん: 182.0 to 188.0 deg-C

- ふってん: 593.2°C at 760 mmHg

- フラッシュポイント: 華氏温度:57.2°f

摂氏度:14°c - 屈折率: n20/D 1.363

- ようかいど: ethanol: 10 mg/mL

- すいようせい: 水に微溶解する

- あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.

- PSA: 96.22000

- LogP: 3.85260

- 屈折率: INDEX OF REFRACTION: 1.5118 @ 20 °C/D; SPECIFIC 0PTICAL ROTATION: +14 DEG 4 MIN; SOL: 1:0.6 IN 90% ETHANOL /ESSENTIAL OIL OF CURCUMA LONGA/

- マーカー: 2673

- 酸塩基指示剤の変色ph値範囲: Yellow (7.8) to red-brown (9.2)

- 濃度: ~0.1 % (w/v) (in ethanol with 2M HCl (99:1 v/v))

- 酸性度係数(pKa): 8.09(at 25℃)

- ようかいせい: エタノール、プロピレングリコール、アセトン、氷酢酸、アルカリ溶液に溶けやすい。エタノールに溶解した後、水で希釈することができますが、冷水や油脂には溶けません。エーテルに微溶解する。

- いろしすう: 75300

- じょうきあつ: 3.08X10-12 mm Hg at 25 °C (est)

- 最大波長(λmax): 430nm

Curcumin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:MI5230000

-

危険物標識:

- セキュリティ用語:S26;S36

- 危険レベル:3

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 包装グループ:II

- TSCA:Yes

- リスク用語:R36/37/38

Curcumin 税関データ

- 税関コード:29145000

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

Curcumin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | DRE-C11780000-250mg |

Curcumin |

458-37-7 | 250mg |

¥ 756 | 2022-04-26 | ||

| BAI LING WEI Technology Co., Ltd. | 921105-1G |

Curcumin, 98%, a natural phenolic compound with impressive antioxidant properties |

458-37-7 | 98% | 1G |

¥ 85 | 2022-04-26 | |

| Key Organics Ltd | AS-72202-5MG |

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

458-37-7 | >97% | 5mg |

£42.00 | 2025-02-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21573-50g |

Curcumin, 95% (total curcuminoid content), from Turmeric rhizome |

458-37-7 | 95% | 50g |

¥1563.00 | 2023-03-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2302-5G |

Curcumin (Synthetic) |

458-37-7 | >97.0%(T) | 5g |

¥325.00 | 2023-06-14 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0421-20mg |

Curcumin |

458-37-7 | 98% | 20mg |

$35 | 2023-09-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015675-25g |

Curcumin |

458-37-7 | AR | 25g |

¥42 | 2023-09-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033031-25g |

Curcumin |

458-37-7 | 98% | 25g |

¥Ġdž | 2023-07-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2209-50MG |

458-37-7 | 50MG |

¥1780.61 | 2023-01-14 | |||

| abcr | AB132920-100 g |

Curcumin, (total curcuminoid content), from Turmeric rhizome, 95%; . |

458-37-7 | 95% | 100 g |

€158.90 | 2023-07-20 |

Curcumin サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:458-37-7)Curcumin

注文番号:sfd9186

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:458-37-7)Curcumin

注文番号:LE18775

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:458-37-7)姜黄素

注文番号:LE27065334

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:04

価格 ($):discuss personally

Curcumin 関連文献

-

Tuba Esatbeyoglu,Katrin Ulbrich,Clemens Rehberg,Sascha Rohn,Gerald Rimbach Food Funct. 2015 6 887

-

Xuxing Wan,Songgu Wu,Yan Wang,Junbo Gong CrystEngComm 2020 22 8405

-

Subash C. Gupta,Sahdeo Prasad,Ji Hye Kim,Sridevi Patchva,Lauren J. Webb,Indira K. Priyadarsini,Bharat B. Aggarwal Nat. Prod. Rep. 2011 28 1937

-

Yang Wei,Aixin Guo,Zikun Liu,Liang Zhang,Wenyan Liao,Jinfang Liu,Like Mao,Fang Yuan,Yanxiang Gao Food Funct. 2021 12 6936

-

Simon Wanninger,Volker Lorenz,Abdus Subhan,Frank T. Edelmann Chem. Soc. Rev. 2015 44 4986

458-37-7 (Curcumin) 関連製品

- 24939-17-1(Desmethoxycurcumin)

- 121-33-5(Vanillin)

- 458-36-6(Coniferaldehyde)

- 52328-98-0(Dimethylcurcumin)

- 7786-61-0(2-Methoxy-4-vinylphenol)

- 22608-11-3(Demethoxycurcumin)

- 456-55-3((Trifluoromethoxy)benzene)

- 3160-35-8(4-Hydroxybenzylideneacetone)

- 100-52-7(Benzaldehyde)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:458-37-7)Curcumin

清らかである:99%

はかる:1kg

価格 ($):192.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:458-37-7)Curcumin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ